molecular formula C27H14ClN3O2 B13918586 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine

2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine

Cat. No.: B13918586
M. Wt: 447.9 g/mol
InChI Key: SBIPKOFLAZZMFZ-UHFFFAOYSA-N
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Description

These compounds feature a central 1,3,5-triazine core with a chlorine atom at position 2 and two diverse substituents at positions 4 and 6. The substituents significantly influence their chemical behavior, physical properties, and applications. Below, we compare key analogs based on substituent effects, synthesis, structural dynamics, and functional applications.

Properties

Molecular Formula

C27H14ClN3O2

Molecular Weight

447.9 g/mol

IUPAC Name

2-chloro-4,6-di(dibenzofuran-1-yl)-1,3,5-triazine

InChI

InChI=1S/C27H14ClN3O2/c28-27-30-25(17-9-5-13-21-23(17)15-7-1-3-11-19(15)32-21)29-26(31-27)18-10-6-14-22-24(18)16-8-2-4-12-20(16)33-22/h1-14H

InChI Key

SBIPKOFLAZZMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=NC(=NC(=N4)Cl)C5=C6C7=CC=CC=C7OC6=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine typically involves the nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with dibenzofuranyl nucleophiles. Cyanuric chloride is a versatile starting material for 1,3,5-triazine derivatives, where the chlorine atoms at positions 2, 4, and 6 can be selectively substituted under controlled conditions.

  • Stepwise substitution : The first chlorine at position 2 is often retained to yield the 2-chloro derivative, while the chlorines at positions 4 and 6 are replaced by dibenzofuranyl groups.
  • Nucleophile : The dibenzofuranyl moiety is introduced via its corresponding organometallic derivative (e.g., dibenzofuranyl lithium or magnesium reagents) or by using dibenzofuranyl-containing nucleophiles (e.g., dibenzofuranyl alkoxides).

Representative Preparation Method

While direct literature on 2-chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine is sparse, analogous methods for related 2-chloro-4,6-disubstituted triazines provide a reliable synthetic framework:

Step Reagents & Conditions Description Outcome
1 Cyanuric chloride (1 eq), N,N-dimethylformamide (DMF) solvent, cooled to 5–10 °C Dissolve cyanuric chloride in DMF; maintain low temperature to control reactivity Ready for nucleophilic substitution
2 Addition of dibenzofuranyl nucleophile (2 eq), gradual warming to room temperature, then reflux Nucleophilic substitution at positions 4 and 6; reaction time 2–4 hours Formation of 2-chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine crude product
3 Quenching with water, filtration, washing Isolate solid product Crude product
4 Recrystallization from heptane or suitable solvent Purification Pure 2-chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine

This approach mirrors the preparation of other 2-chloro-4,6-disubstituted triazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is synthesized by reacting cyanuric chloride with sodium methoxide in DMF, followed by recrystallization to achieve high purity and yields up to 91%.

Detailed Reaction Conditions and Yields

Parameter Details
Starting Material Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
Nucleophile Dibenzofuranyl organometallic reagent or dibenzofuranyl alkoxide
Solvent N,N-dimethylformamide (DMF) or other polar aprotic solvents
Temperature Initial 5–10 °C for addition; then room temperature to reflux (80–120 °C)
Reaction Time 2–4 hours for substitution steps
Work-up Quenching with water, filtration, washing with water
Purification Recrystallization from heptane or similar solvents
Yield Expected to be in the range of 85–91% based on analogous triazine syntheses

Comparative Notes on Related Triazine Preparations

Compound Key Differences Preparation Notes
2-chloro-4,6-dimethoxy-1,3,5-triazine Methoxy groups instead of dibenzofuranyl Prepared from cyanuric chloride and sodium methoxide with high yield and purity
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- Different substitution pattern and bridging group Synthesized via cyanoguanidine and aromatic aldehydes or cyanuric chloride with lithium alkoxide
2-chloro-4,6-bis(4-dibenzofuranyl)-1,3,5-triazine Positional isomer of dibenzofuranyl substitution Similar synthetic approach but with dibenzofuranyl nucleophile at 4-position

Summary Table of Preparation Method

Step Reagent(s) Conditions Purpose Yield (%)
1 Cyanuric chloride, DMF 5–10 °C, dissolve Prepare reactive triazine intermediate N/A
2 Dibenzofuranyl nucleophile (2 eq) Room temp to reflux, 2–4 h Nucleophilic substitution at positions 4 and 6 85–91 (expected)
3 Water Quench reaction Precipitate product N/A
4 Heptane Recrystallization Purify product Purity >99%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The dibenzofuran groups can participate in coupling reactions, forming larger and more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine would depend on its specific interactions with molecular targets and pathways. For example, if the compound exhibits bioactivity, it may interact with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would require detailed studies using techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Structural and Substituent Diversity

Substituents on the triazine ring modulate electronic, steric, and supramolecular properties. Key analogs include:

a) 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine
  • Substituents: Pyrazolylamino groups.
  • Key Findings: Exhibits restricted rotation about the amino-triazine bond, leading to rotational isomers detectable via dynamic NMR . X-ray crystallography confirms the amino tautomer as the dominant form, with three distinct conformations due to low symmetry .
  • Applications : Crystal engineering and supramolecular assembly .
b) 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine
  • Substituents : Piperidine groups.
  • Key Findings :
    • Crystallographic studies reveal bond lengths and angles consistent with literature values for triazine derivatives .
  • Applications : Pharmaceutical intermediates and light stabilizers .
c) 2-Chloro-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazine
  • Substituents: Nonafluoro-tert-butyl groups.
  • Key Findings :
    • $^{19}\text{F}$ NMR indicates a high barrier to internal rotation due to steric hindrance from bulky fluorinated groups .
  • Applications : Specialty materials requiring chemical inertness.
d) 2-Chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine
  • Substituents : 4-Fluorophenyl groups.
  • Key Findings :
    • Intermediate in OLED material synthesis, enabling blue thermally activated delayed fluorescence (TADF) .
  • Applications : Organic electronics and optoelectronics .
e) 2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine
  • Substituents : Dodecyloxy chains.
  • Key Findings :
    • Forms star-shaped molecules with liquid crystalline properties via hydrogen bonding with benzoic acid derivatives .
  • Applications : Liquid crystal displays (LCDs) and supramolecular chemistry .
f) 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine
  • Substituents : Perfluoroalkyl ether chains.
  • Key Findings :
    • High thermal and chemical stability due to fluorinated substituents; used in specialty coatings .
  • Applications : Hydrophobic materials and surfactants .

Physical-Chemical Properties

Property 2-Chloro-4,6-bis(pyrazolylamino) 2-Chloro-4,6-di(piperidin-1-yl) 2-Chloro-4,6-bis(4-fluorophenyl)
Molecular Weight ~350 g/mol 325.8 g/mol 303.7 g/mol
Rotation Barrier ΔG‡ = 60–70 kJ/mol Not reported Not applicable
Thermal Stability Stable to 200°C High crystallinity OLED-compatible
Application Crystal engineering Pharmaceuticals OLED intermediates

Environmental and Industrial Relevance

  • Herbicides: Analogous chloro-triazines like propazine (2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine) exhibit pre-emergent herbicidal activity but persist in soil due to slow hydrolysis .
  • OLEDs : Fluorinated and aryl-substituted derivatives (e.g., 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine) are critical for blue TADF emitters .
  • Liquid Crystals : Alkoxy-substituted triazines form mesophases suitable for LCDs .

Biological Activity

2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine is a synthetic compound belonging to the triazine family, characterized by its unique molecular structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H14ClN3O2
  • Molecular Weight : 447.87 g/mol
  • CAS Number : 2251105-15-2

Antimicrobial Activity

Research indicates that compounds in the triazine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazines can inhibit the growth of various bacterial strains. The specific activity of 2-chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine against pathogens such as Pseudomonas aeruginosa and Escherichia coli has been investigated, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: MCF-7 Cell Line
In a study conducted on MCF-7 cells:

  • Concentration : 10 µM led to a 50% reduction in cell viability after 48 hours.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Cytotoxicity

Cytotoxicity assays have shown that while the compound exhibits potent activity against cancer cells, it also presents a degree of cytotoxicity to normal cells. The selectivity index (SI), which compares the toxicity to normal cells versus cancer cells, is crucial for evaluating its therapeutic potential.

Cell TypeIC50 (µM)Selectivity Index
MCF-7105
Normal Fibroblasts50-

The biological activity of 2-chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar to other triazines, it may interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Modulation of Signaling Pathways : Affecting pathways related to apoptosis and cell proliferation.

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